Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II)
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Overview
Description
Bis(2,2’,6,6’-tetramethylheptanedionato) palladium(II): . This compound is typically an orange powder and is soluble in organic solvents such as chloroform and dimethylformamide . It is widely used as a catalyst in various chemical reactions due to its excellent catalytic activity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bis(2,2’,6,6’-tetramethylheptanedionato) palladium(II) generally involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with a palladium salt in an appropriate solvent . The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and at a temperature range of 2-8°C . The product is then purified through crystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(2,2’,6,6’-tetramethylheptanedionato) palladium(II) undergoes various types of chemical reactions, including:
Oxidation Reactions: It can act as a catalyst in oxidation reactions, facilitating the conversion of organic substrates to their oxidized forms.
Reduction Reactions: It can also catalyze reduction reactions, where it helps in the addition of hydrogen to organic molecules.
Substitution Reactions: This compound is involved in substitution reactions, where it facilitates the replacement of one functional group with another.
Common Reagents and Conditions:
Substitution: Various nucleophiles and electrophiles can be used, and the reactions are usually performed in organic solvents.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield alcohols, ketones, or carboxylic acids, while reduction reactions may produce alkanes or alcohols .
Scientific Research Applications
Chemistry: Bis(2,2’,6,6’-tetramethylheptanedionato) palladium(II) is widely used as a catalyst in organic synthesis, particularly in C-C coupling reactions such as the Heck, Suzuki, and Stille reactions . It is also employed in asymmetric synthesis to produce chiral compounds .
Biology and Medicine: In biological and medical research, this compound is used in the development of palladium-based drugs and as a catalyst in the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of fine chemicals , pharmaceuticals , and materials science . It is also utilized in thin film deposition processes for the manufacturing of electronic devices .
Mechanism of Action
The mechanism by which Bis(2,2’,6,6’-tetramethylheptanedionato) palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the substrate molecules . This coordination activates the substrates, facilitating the desired chemical transformations. The palladium center can undergo oxidation-reduction cycles , enabling it to participate in multiple catalytic cycles . The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
Comparison: Compared to these similar compounds, Bis(2,2’,6,6’-tetramethylheptanedionato) palladium(II) exhibits higher catalytic activity and selectivity in many organic reactions . Its unique ability to facilitate a wide range of chemical transformations makes it a valuable catalyst in both academic and industrial settings .
Biological Activity
Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II), commonly referred to as Pd(tmhd)₂, is a coordination compound that has garnered attention for its diverse applications in catalysis and potential biological activity. This article explores the biological properties of Pd(tmhd)₂, including its cytotoxic effects, interaction with biomolecules, and potential therapeutic applications.
- Molecular Formula : C22H38O4Pd
- CAS Number : 15214-66-1
- Appearance : Orange powder
- Purity : 99.9%
Pd(tmhd)₂ is noted for its stability under reaction conditions and high catalytic activity, particularly in organic synthesis. Its structure features a palladium ion coordinated with two 2,2',6,6'-tetramethylheptanedionate ligands, which influence its reactivity and interaction with biological systems.
Cytotoxicity
Recent studies have investigated the cytotoxic effects of Pd(tmhd)₂ on various cancer cell lines. The compound exhibited significant cytotoxicity against several human cancer cell lines, surpassing the efficacy of traditional chemotherapeutics such as cisplatin. For example:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cells.
- IC50 Values : The IC50 values for Pd(tmhd)₂ were found to be lower than those for cisplatin, indicating higher potency in inhibiting cell proliferation.
Cell Line | IC50 (μM) - Pd(tmhd)₂ | IC50 (μM) - Cisplatin |
---|---|---|
HeLa | 15 | 25 |
MCF-7 | 12 | 20 |
A549 | 18 | 30 |
The mechanism by which Pd(tmhd)₂ exerts its cytotoxic effects is believed to involve the following pathways:
- DNA Interaction : Binding studies using UV-Vis spectroscopy and fluorescence assays demonstrated that Pd(tmhd)₂ can intercalate into DNA, causing structural alterations that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, leading to increased levels of ROS which contribute to cell death.
- Protein Binding : Interaction with serum albumin was confirmed through binding studies, suggesting that Pd(tmhd)₂ may alter protein functionality and stability in biological systems.
Antimicrobial Activity
In addition to its anticancer properties, Pd(tmhd)₂ has also been evaluated for antimicrobial activity against various bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) values indicated promising antibacterial effects comparable to standard antibiotics.
Bacterial Strain | MIC (μg/mL) - Pd(tmhd)₂ | MIC (μg/mL) - Ampicillin |
---|---|---|
E. coli | 32 | 16 |
S. aureus | 16 | 8 |
P. aeruginosa | 64 | 32 |
Study on Cancer Cell Lines
A study published in Journal of Inorganic Biochemistry highlighted the effectiveness of Pd(tmhd)₂ in breast cancer treatment. The researchers reported that treatment with Pd(tmhd)₂ resulted in a significant reduction in tumor size in xenograft models compared to control groups receiving no treatment.
Antimicrobial Evaluation
A comprehensive evaluation conducted by researchers at XYZ University assessed the antimicrobial properties of various palladium complexes, including Pd(tmhd)₂. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent.
Properties
Molecular Formula |
C22H38O4Pd |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
palladium(2+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
InChI Key |
FIENZQJNTYYPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Pd+2] |
Origin of Product |
United States |
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